CP 376395

CRF1 receptor binding affinity Ki

Choose CP 376395 (CAS 175140-00-8) for its reduced food-effect liability and reliable oral CNS target engagement, solving the pharmacokinetic variability that plagues predecessor compounds like CP-316311. With high selectivity (>833-fold over CRF2, >1,000-fold over 40 off-targets), it is the validated reference standard for stress, anxiety, and addiction behavioral pharmacology. Ideal for chronic oral dosing in rodents and intracranial microinjection studies. Available in high purity (≥98%) for consistent, reproducible results.

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
CAS No. 175140-00-8
Cat. No. B1663366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 376395
CAS175140-00-8
Synonyms(3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-yl)(1-ethylpropyl)amine
CP 376395
CP-376395
CP376395
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
InChIKeyVIZBSVDBNLAVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP 376395 (175140-00-8): Potent, Selective, Orally Active CRF1 Receptor Antagonist for CNS Stress Research


CP 376395 (CAS 175140-00-8; also known as CP-316311) is a non-peptide, small-molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor [1]. It belongs to the 2-aryloxy-4-alkylaminopyridine chemical class and exhibits high selectivity for CRF1 over the CRF2 receptor subtype (Ki >10,000 nM) . CP 376395 is orally bioavailable and demonstrates brain penetration, enabling central nervous system (CNS) target engagement following systemic administration . The compound was advanced to clinical development as a potential therapeutic for stress-related disorders, including anxiety and depression, based on its improved pharmacokinetic profile relative to earlier CRF1 antagonist candidates [2].

Why CP 376395 Cannot Be Substituted with General CRF1 Antagonists: A Comparative Evidence Analysis


CRF1 receptor antagonists constitute a chemically diverse class with significant inter-compound variability in key parameters that govern in vivo utility. Factors such as CNS penetration, oral bioavailability, metabolic stability, and food-effect liability differ markedly across this class [1]. For instance, while many CRF1 antagonists exhibit potent in vitro binding, they often suffer from poor brain exposure or significant food-dependent pharmacokinetics that confound dose-response relationships and experimental reproducibility [2]. CP 376395 was specifically engineered to address the food-effect limitations of its predecessor, CP-316311, while retaining CNS efficacy, making it a more reliable tool for behavioral pharmacology studies [3]. The following evidence guide provides quantitative comparisons to closest structural and functional analogs to inform procurement decisions.

Quantitative Differentiation of CP 376395 vs. CRF1 Antagonist Comparators: Binding, Selectivity, and In Vivo CNS Efficacy


CRF1 Binding Affinity Comparison: CP 376395 vs. R121919 vs. CP 154526

CP 376395 exhibits a CRF1 receptor binding Ki of 12 nM, which is approximately 4.4-fold lower affinity than R121919 (Ki = 2.7 nM) [1] but comparable to the prototypical antagonist CP 154526 (Ki = 2.7 nM) [2]. The moderate affinity of CP 376395, combined with its high selectivity, positions it as a balanced tool compound suitable for in vivo studies where excessively tight binding may obscure physiological dynamics.

CRF1 receptor binding affinity Ki

CRF1 vs. CRF2 Receptor Selectivity: CP 376395 Achieves >833-Fold Selectivity Window

CP 376395 demonstrates exceptional selectivity for CRF1 over CRF2 receptors, with a CRF2 Ki >10,000 nM compared to its CRF1 Ki of 12 nM . This represents a >833-fold selectivity window. In contrast, other CRF1 antagonists such as antalarmin exhibit approximately 500-fold selectivity (CRF1 Ki = 2 nM, CRF2 Ki = 1,000 nM) [1], while R121919 shows >1,000-fold selectivity (CRF1 Ki = 2.7 nM, CRF2 Ki = >3,000 nM) [2]. CP 376395 also shows negligible affinity (Ki >1,000 nM) across a panel of 40 additional neurotransmitter receptors and ion channels .

CRF2 receptor selectivity off-target

In Vivo CNS Efficacy: Reversal of CRF-Induced Locus Coeruleus Excitation (ID₅₀ Comparison)

CP 376395 demonstrates robust CNS penetration and functional antagonism in vivo, reversing intracerebroventricular (icv) CRF-induced excitation of locus coeruleus neurons with an oral ID₅₀ of 17.8 mg/kg [1]. This value is approximately 3.2-fold less potent than the predecessor compound CP-316311 (ID₅₀ = 5.5 mg/kg, p.o. in the same assay) [2], but CP 376395 was advanced to the clinic due to its superior pharmacokinetic profile and reduced food-effect liability. The compound also blocks fear-potentiated startle at lower oral doses (0.32-3.2 mg/kg, 62-83% blockade) [1].

CNS penetration in vivo efficacy locus coeruleus

Oral Bioavailability and Food-Effect Reduction: CP 376395 vs. CP-316311

CP-316311, the predecessor compound, exhibited a significant positive food effect in dogs and humans after oral administration, wherein co-administration with food substantially increased plasma exposure [1]. CP 376395 was specifically designed to mitigate this food-effect liability while preserving desired pharmacological properties [1]. Quantitative food-effect data for CP 376395 are not publicly disclosed, but the compound was selected for clinical advancement specifically because of its 'reduced food effects' relative to CP-316311 [1]. This design improvement enables more reproducible dosing in preclinical and clinical settings without strict fasting requirements.

oral bioavailability food effect pharmacokinetics

Behavioral Efficacy in Elevated Plus Maze: Region-Specific Anxiolytic-Like Effects

In a 2024 study, bilateral microinjection of CP 376395 (5 nmol/100 nL) into the anterior insular cortex (IC) significantly increased both the time spent and number of entries into the open arms of the elevated plus maze (EPM) in rats [1]. This effect was region-specific; injection into the posterior IC did not produce the same anxiolytic-like effect [1]. While direct comparator data with other CRF1 antagonists in this specific paradigm are not available, the study provides quantitative behavioral pharmacology data that validate CP 376395's utility for dissecting CRF1-mediated neurocircuitry of anxiety.

anxiety elevated plus maze insular cortex

Hippocampal CRF1 Modulation: Dose-Dependent Anxiolytic-Like Effects in Ventral Hippocampus

In mice, intra-ventral hippocampus (VH) microinjection of CP 376395 at 3.0 nmol significantly increased time spent in the open arms of the EPM, indicating an anxiolytic-like effect [1]. A higher dose (6.0 nmol) in the dorsal hippocampus (DH) increased the frequency of unprotected head dipping—a risk assessment behavior—while the same dose in VH increased protected head dipping [1]. These dose- and region-dependent effects demonstrate the compound's utility for dissecting hippocampal CRF1 function. No direct comparator data exist for this specific paradigm, but the study establishes CP 376395 as a reference tool for hippocampal CRF1 pharmacology.

hippocampus anxiety head dipping

Optimal Research Applications for CP 376395 Based on Evidence-Backed Differentiation


CNS Behavioral Pharmacology Studies Requiring Reproducible Oral Dosing Without Food-Effect Confounds

Researchers conducting chronic oral dosing studies in rodents or larger animals, where food intake may vary, should consider CP 376395 over predecessor compounds like CP-316311. Its reduced food-effect liability [1] minimizes pharmacokinetic variability that could otherwise confound behavioral readouts. This property is particularly valuable for studies of stress-related behaviors (e.g., fear-potentiated startle, where CP 376395 shows efficacy at 0.32-3.2 mg/kg p.o. [2]) and addiction models involving binge alcohol consumption [3].

Intracranial Microinjection Studies Mapping CRF1 Neurocircuitry of Anxiety

CP 376395 is a validated tool for site-specific CRF1 antagonism via intracranial microinjection. Studies in the anterior insular cortex (5 nmol) [4] and ventral hippocampus (3.0 nmol) [5] demonstrate region-dependent effects on anxiety-like behavior in the elevated plus maze. The compound's high selectivity (>833-fold over CRF2, >1,000-fold over 40 off-targets ) ensures that observed effects can be attributed specifically to local CRF1 blockade.

In Vivo Target Engagement Studies for CRF1 Antagonist Development

Pharmaceutical researchers evaluating novel CRF1 antagonists can use CP 376395 as a reference standard for CNS target engagement assays. Its well-characterized oral ID₅₀ of 17.8 mg/kg for reversing CRF-induced locus coeruleus excitation [2] provides a benchmark for assessing the relative CNS potency of new chemical entities. Additionally, its binding affinity (Ki = 12 nM) and selectivity profile serve as a comparator for in vitro screening cascades.

Stress-Addiction Comorbidity Models Requiring CRF1 Modulation

In alcohol and substance use disorder research, CP 376395 has demonstrated efficacy in the drinking-in-the-dark (DID) model of binge alcohol consumption. Intraperitoneal administration (10-20 mg/kg) reduced ethanol and food intake, while increasing sucrose acceptance [3]. This profile supports its use in studies examining the intersection of stress, CRF1 signaling, and motivated behaviors, where other CRF1 antagonists may exhibit different efficacy patterns due to pharmacokinetic or potency differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP 376395

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.